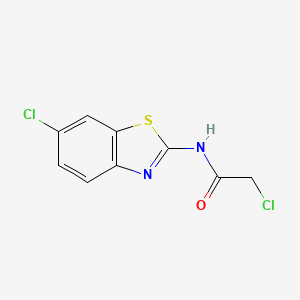

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Description

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide featuring two chlorine substituents: one at the 6-position of the benzothiazole ring and another on the α-carbon of the acetamide group. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad biological activities, including anticancer, antimicrobial, and antifungal properties . The compound’s synthesis typically involves reacting 6-chloro-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base like potassium carbonate and triethylamine .

Properties

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c10-4-8(14)13-9-12-6-2-1-5(11)3-7(6)15-9/h1-3H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJLNSGXUWBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354093 | |

| Record name | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-75-5 | |

| Record name | 2-Chloro-N-(6-chloro-2-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Overview

- Molecular Formula : C9H6Cl2N2OS

- Molecular Weight : 261.13 g/mol

- CAS Number : 3268-75-5

The compound is a derivative of benzothiazole, characterized by the presence of chlorine substituents, which contribute to its reactivity and potential therapeutic properties.

Medicinal Chemistry Applications

Antimicrobial Activity

One of the most significant applications of this compound is its anti-tubercular activity. Research indicates that it effectively inhibits the enzyme DprE1, crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts cell wall biosynthesis, leading to bacterial death. In vitro studies have shown promising results with an IC50 value indicating effective inhibition of bacterial growth.

Potential Therapeutic Uses

Beyond its anti-tubercular properties, 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is being investigated for other therapeutic potentials:

- Anticancer Properties : Studies are underway to explore its efficacy against various cancer cell lines.

- Anticonvulsant Activity : Preliminary research suggests potential applications in treating epilepsy .

Biological Studies

The compound has been utilized in various biological studies to understand its mechanism of action and interactions with cellular pathways:

- Enzyme Inhibition Studies : Focused on its binding affinity to DprE1 and other enzymes related to bacterial survival.

- Protein-Ligand Interactions : Investigations into how this compound interacts with specific proteins provide insights into its therapeutic mechanisms .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals:

- Dyes and Pigments : Its unique structure allows for incorporation into various dye formulations.

- Advanced Materials : The compound is also being explored for applications in materials science, particularly in the development of polymers and nanomaterials due to its structural properties .

Case Studies

Several studies have documented the effectiveness of this compound:

- Study on Anti-Tubercular Activity : A recent study demonstrated that this compound significantly reduced the viability of Mycobacterium tuberculosis in vitro by inhibiting DprE1. The findings indicate a potential pathway for developing new anti-tubercular drugs.

- Investigation into Anticancer Effects : Preliminary research has indicated that this compound may inhibit certain cancer cell lines. Further studies are needed to determine its mechanisms and efficacy against specific types of cancer .

- Material Science Applications : Research exploring the use of this compound in polymer synthesis highlighted its ability to enhance material properties due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine vs. In contrast, methoxy or ethoxy groups introduce electron-donating effects, improving solubility and altering pharmacokinetics . Crystal structures of N-(4-chloro-1,3-benzothiazol-2-yl) analogs reveal dihedral angles of ~79° between the benzothiazole and arylacetamide planes, influencing molecular packing and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

α-Chloroacetamide vs. Arylacetamide Side Chains :

Physicochemical and Pharmacokinetic Properties

- Collision Cross-Section and Solubility :

- Metabolic Stability :

- Chlorine atoms may reduce metabolic degradation compared to methyl or methoxy groups, extending half-life .

Biological Activity

Overview

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is an organic compound with the molecular formula C9H6Cl2N2OS. It is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its significant anti-tubercular properties and potential applications in various therapeutic areas.

Target and Mode of Action

The primary target of this compound is the enzyme DprE1, which plays a critical role in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits DprE1, leading to the disruption of cell wall integrity and subsequent bacterial death. This inhibition is crucial for its anti-tubercular activity .

Biochemical Pathways

In addition to its action on DprE1, this compound has been shown to affect the biosynthesis of prostaglandins derived from arachidonic acid. Prostaglandins are involved in inflammatory responses, suggesting that this compound may also have anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, particularly Mycobacterium tuberculosis. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an anti-tubercular agent .

Anticancer Potential

Preliminary studies suggest that derivatives of benzothiazole, including this compound, may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. However, more extensive studies are required to validate these findings and understand the underlying mechanisms .

Case Study: Anti-Tubercular Activity

A study conducted on various benzothiazole derivatives highlighted the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional anti-tubercular drugs, indicating its potential as a novel therapeutic agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.25 | High |

| Isoniazid | 0.5 | Moderate |

| Rifampicin | 0.75 | Moderate |

Safety and Toxicity

Toxicological assessments have shown that while this compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies indicate moderate cytotoxicity at higher concentrations; thus, dose optimization will be essential for therapeutic applications .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide?

The compound is typically synthesized via a two-step protocol:

- Step 1 : Synthesis of 2-amino-6-chlorobenzothiazole by reacting 4-chloroaniline derivatives with KSCN and bromine in glacial acetic acid under controlled temperatures (<10°C) .

- Step 2 : Acetylation using chloroacetyl chloride in dry benzene or dichloromethane with a base (e.g., triethylamine) to form the acetamide derivative. Yields range from 80–91%, with purification via ethanol recrystallization . Key considerations : Solvent choice (e.g., DMF for nucleophilic substitutions), stoichiometry of chloroacetyl chloride, and reaction time (1–3 hours) to minimize by-products.

Q. How is structural characterization of this compound performed?

- Spectroscopy : NMR (e.g., δ 7.74 ppm for benzothiazole protons), HRESIMS (exact mass confirmation), and IR (amide C=O stretch at ~1650 cm) .

- Elemental analysis : Validates molecular formula (CHClNOS) .

- X-ray crystallography : Resolves dihedral angles between benzothiazole and substituent planes (e.g., 79.3° in hydrated analogs) and intermolecular interactions (O–H⋯N, π-π stacking) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in derivatives of this compound?

- SHELX suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXS/SHELXD solve phase problems via direct methods. Hydrogen bonding networks (e.g., O–H⋯O) and thermal displacement parameters are analyzed to validate molecular geometry .

- Twinned data refinement : SHELXL handles twinning in macromolecular crystals, critical for studying hydrated forms or polymorphs .

Q. How do substituents on the benzothiazole core influence biological activity?

- Anti-trypanosomal activity : Derivatives with nitro-triazole substituents (e.g., 3-nitro-1H-1,2,4-triazole) show IC values <10 µM, attributed to electron-withdrawing groups enhancing target binding .

- Carbonic anhydrase inhibition : Sulfonamide analogs exhibit isoform selectivity (e.g., CA II inhibition via sulfamoyl interactions) .

- Mosquitocidal activity : Piperidine-substituted derivatives demonstrate larvicidal effects against Aedes aegypti (LC ~50 ppm), linked to thiazole ring lipophilicity enhancing membrane penetration .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological variability : Differences in assay conditions (e.g., pH, incubation time) or cell lines (e.g., HeLa vs. MCF-7) may alter IC values. For example, anti-proliferative activity ranges from 10–100 µM depending on cancer models .

- Structural polymorphisms : Hydrated vs. anhydrous crystal forms (e.g., monohydrate in ) can affect solubility and bioavailability, leading to inconsistent in vitro/in vivo correlations.

Methodological Challenges

Q. What strategies optimize reaction yields in large-scale syntheses?

- Catalysis : KI in DMF improves nucleophilic substitution efficiency (e.g., for piperidine derivatives) by stabilizing transition states .

- Workup protocols : Ice-cold water quenching followed by NaHCO washing minimizes hydrolysis of chloroacetamide intermediates .

Q. How are computational methods integrated with experimental data for SAR studies?

- Docking simulations : AutoDock/Vina predict binding modes to targets like CA XII or trypanothione reductase. For example, nitro groups in anti-trypanosomal derivatives form hydrogen bonds with active-site residues .

- MD simulations : Assess ligand-protein stability (RMSD <2 Å over 100 ns) and identify key interaction hotspots (e.g., hydrophobic pockets in mosquito acetylcholinesterase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.